甲基丁草胺异构体

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Metribuzin and its analogs, including isomers, exhibit varying rates of degradation in soil under different temperature conditions, indicating that their synthesis and stability can be influenced by environmental factors. The synthesis of Metribuzin involves delicate intermolecular interactions, influenced by solvent polarity, which can lead to different molecular assemblies and polymorphic behavior (Chopra et al., 2005).

Molecular Structure Analysis

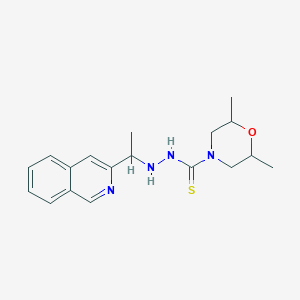

The molecular structure of Metribuzin, characterized by its triazine backbone, is key to its herbicidal activity. The structure allows for variations such as isomers, which may differ in physical and chemical properties. The polymorphism observed in Metribuzin, as described by Chopra et al. (2005), highlights the significance of molecular structure in understanding its behavior and efficacy as a herbicide.

Chemical Reactions and Properties

Metribuzin undergoes various chemical reactions, including photolysis and biomimetic oxidation, leading to the formation of metabolites with different properties. The photolysis of Metribuzin in oxygenated aqueous solutions results in degradation products that include both side-chain degradation and ring opening (Raschke et al., 1998). Biomimetic oxidation studies reveal the transformation of Metribuzin under various conditions, yielding different oxidation products (Chauhan & Kumari, 2007).

Physical Properties Analysis

The physical properties of Metribuzin, including its polymorphic forms, are crucial for understanding its behavior in different environments. The crystalline forms of Metribuzin, driven by solvent polarity, suggest that its physical properties can significantly influence its application and effectiveness as a herbicide (Chopra et al., 2005).

Chemical Properties Analysis

The chemical properties of Metribuzin, such as its rate of degradation in soil and reaction to various catalysts, are influenced by environmental conditions and the presence of other substances. The degradation rates of Metribuzin and its isomers in soil highlight the impact of temperature and soil chemistry on its persistence and activity as a herbicide (Hyzak & Zimdahl, 1974).

科学研究应用

土壤和水污染

甲基丁草胺的迁移和土壤迁移

使用渗滤计进行的一项研究强调了甲基丁草胺在土壤中迁移的可能性,尤其是在农业环境中。即使在推荐的施用量下,在渗滤水中也检测到了甲基丁草胺,表明其淋溶潜力和对地下水污染的风险 (Kolupaeva、Kokoreva 和 Bondareva,2020 年)。

橄榄磨坊废弃物对甲基丁草胺行为的影响

对添加了橄榄磨坊废弃物的典型地中海土壤的研究表明,此类添加物会显著影响甲基丁草胺的吸附、淋溶和降解。该研究表明,有机添加剂可以通过增强甲基丁草胺的吸附和降解来降低地下水污染风险 (López-Piñeiro、Peña、Albarrán、Becerra 和 Sánchez-Llerena,2013 年)。

降解和修复

用于甲基丁草胺降解的细菌聚生体

开发了一种用于甲基丁草胺降解的新型细菌聚生体。这项研究强调了生物修复作为减轻包括甲基丁草胺在内的农药环境污染的关键方法的潜力。该聚生体在优化条件下表现出很高的甲基丁草胺降解效率,这表明了一种有前景的现场修复除草剂污染场地的方法 (Wahla、Iqbal、Anwar、Firdous 和 Mueller,2019 年)。

控释剂型

对基于粘土凝胶的甲基丁草胺制剂的研究表明,此类制剂可以减少除草剂淋溶,从而在保持除草效果的同时降低地下水污染风险。这项研究表明,开发控释剂型可能是最大程度降低与甲基丁草胺使用相关的环境风险的可行策略 (Maqueda、Villaverde、Sopeña、Undabeytia 和 Morillo,2008 年)。

环境影响评估

水生环境归趋和影响

一项户外水生中型宇宙研究提供了对甲基丁草胺水生环境归趋和影响的见解,表明在反映环境浓度的处理水平下,对水生植物没有显着的不利影响。本研究有助于了解甲基丁草胺在现实环境条件下的生态风险,并支持完善除草剂风险评估程序 (Fairchild 和 Sappington,2002 年)。

膜阳极芬顿处理

研究甲基丁草胺与膜阳极芬顿处理过程中的铁离子的相互作用,探索了一种处理农药废水的高级方法。研究结果突出了甲基丁草胺降解动力学的复杂性,并提出了提高处理效率的潜在途径 (Wang、Scherer 和 Lemley,2004 年)。

作用机制

Target of Action

Metribuzin is a triazinone herbicide that primarily targets the photosystem II complex in plants . This complex plays a crucial role in photosynthesis, a process vital for the survival and growth of plants.

Mode of Action

Metribuzin acts by inhibiting photosynthesis in susceptible plants. It achieves this by binding to a protein of the photosystem II complex . This binding inhibits the electron transport from QA to QB, resulting in photooxidation and eventually leading to plant death .

Biochemical Pathways

The inhibition of the photosystem II complex triggers a chain of events where plant lipids and proteins are attacked and oxidized by highly reactive free radicals . As a result, chlorophyll and plant pigments are lost, causing chlorosis (loss of green in the plant) followed by plant cell drying and disintegration .

Pharmacokinetics

When applied to soil, metribuzin is readily absorbed by roots, after which translocation upward to the shoots and beyond occurs through the xylem . Metribuzin is moderately absorbed into the plant when applied foliarly, and translocation also is upward . Microbial breakdown is the main means of metribuzin degradation in the soil .

Result of Action

The result of metribuzin’s action is the death of the plant. Once susceptible plants emerge through treated soil into the sunlight, they become yellow/chlorotic, then totally brown/desiccated, after 2 to 5 days . This is due to the oxidative damage caused by the inhibition of the photosystem II complex.

Action Environment

The action of metribuzin is influenced by environmental factors. Metribuzin’s half-life in soils under optimum degradation conditions can be 14 to 28 days . Metribuzin is tightly adsorbed to organic matter and is readily leached in sandy and sandy-loam soils .

安全和危害

生化分析

Biochemical Properties

Metribuzin isomer plays a significant role in biochemical reactions, particularly in inhibiting photosynthesis by disrupting photosystem II. This compound interacts with various enzymes, proteins, and biomolecules. For instance, metribuzin isomer binds to the D1 protein in the photosystem II complex, inhibiting electron transport and leading to the production of reactive oxygen species . This interaction disrupts the normal function of photosystem II, ultimately leading to the death of the target plants.

Cellular Effects

Metribuzin isomer affects various types of cells and cellular processes. In plant cells, it inhibits photosynthesis, leading to reduced ATP production and impaired cellular metabolism . The compound also influences cell signaling pathways by generating reactive oxygen species, which can cause oxidative stress and damage cellular components . Additionally, metribuzin isomer affects gene expression by altering the transcription of genes involved in stress responses and metabolic processes .

Molecular Mechanism

The molecular mechanism of metribuzin isomer involves its binding to the D1 protein in the photosystem II complex. This binding inhibits the electron transport chain, leading to the accumulation of reactive oxygen species . The inhibition of photosystem II disrupts the normal flow of electrons, causing a reduction in ATP synthesis and an increase in oxidative stress. Metribuzin isomer also affects enzyme activity by inhibiting key enzymes involved in photosynthesis and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of metribuzin isomer change over time. The compound is relatively stable under standard conditions but can degrade under certain environmental factors such as light and temperature . Over time, the degradation products of metribuzin isomer can accumulate, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to metribuzin isomer can result in persistent oxidative stress and impaired cellular metabolism .

Dosage Effects in Animal Models

The effects of metribuzin isomer vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of metribuzin isomer can cause oxidative stress, liver damage, and disruptions in metabolic processes . Threshold effects have been observed, where certain dosages result in a marked increase in adverse effects.

Metabolic Pathways

Metribuzin isomer is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The main metabolites of metribuzin isomer include diketo-metribuzin, desamino-metribuzin, and desamino-diketo-metribuzin . These metabolites have varying degrees of activity and toxicity, influencing the overall metabolic flux and metabolite levels in the body .

Transport and Distribution

The transport and distribution of metribuzin isomer within cells and tissues involve various transporters and binding proteins. The compound is absorbed through the roots in plants and translocated to the leaves, where it accumulates in the chloroplasts . In animal models, metribuzin isomer is distributed primarily to the liver, kidneys, and other organs involved in detoxification . The localization and accumulation of metribuzin isomer can affect its overall activity and toxicity.

Subcellular Localization

Metribuzin isomer exhibits specific subcellular localization patterns. In plant cells, it localizes primarily in the chloroplasts, where it exerts its herbicidal effects by inhibiting photosystem II . In animal cells, metribuzin isomer is found in the cytoplasm and organelles involved in detoxification, such as the liver and kidneys . The subcellular localization of metribuzin isomer is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Metribuzin Isomer involves the conversion of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one to Metribuzin Isomer through a series of reactions.", "Starting Materials": [ "4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Sulfuric acid (H2SO4)", "Methanol (CH3OH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one in a mixture of methanol and water.", "Step 2: Add sodium hydroxide to the mixture and stir for 30 minutes.", "Step 3: Add hydrogen peroxide to the mixture and stir for 2 hours.", "Step 4: Acidify the mixture with sulfuric acid.", "Step 5: Extract the product with a suitable solvent.", "Step 6: Purify the product by recrystallization or chromatography." ] } | |

CAS 编号 |

110109-24-5 |

分子式 |

C2D4O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。